N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is a synthetic aromatic compound characterized by a central 2-methylphenyl group substituted at the 3-position with a cyclopropylcarbonylamino moiety and linked to a 2-furamide group.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-12(17-15(19)11-7-8-11)4-2-5-13(10)18-16(20)14-6-3-9-21-14/h2-6,9,11H,7-8H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYLKSFUKNADCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl amide intermediate. This intermediate is then reacted with 2-furoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analog: N-[[5-(Cyclopentanecarbonylamino)-2-(dimethylamino)phenyl]methyl]-N-(cyclopropylmethyl)furan-2-carboxamide
Key Structural Differences :
- Substituents on the Phenyl Ring: The target compound features a 2-methylphenyl group with a cyclopropylcarbonylamino substituent, whereas the analog in has a cyclopentanecarbonylamino group and a dimethylamino substituent at the 2-position.
- Backbone Modifications : The analog includes an additional methylene bridge and a cyclopropylmethyl group attached to the carboxamide nitrogen, absent in the target compound.
Physicochemical Properties :
- Molecular Formula : The analog (C₂₄H₃₁N₃O₃) has a higher molecular weight (409.52 g/mol) compared to the estimated formula of the target compound (~C₁₇H₁₇N₂O₃).
Functional Analog: Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl)ketone
Pharmacological Relevance :
- Ciproxifan () shares the cyclopropylcarbonyl motif with the target compound but incorporates an imidazole-propyloxy chain instead of a furamide-phenyl system.
- Receptor Activity : Ciproxifan is a potent histamine H₃ receptor antagonist (Ki = 0.5–1.9 nM) with high selectivity over other aminergic receptors. The cyclopropyl group likely contributes to its binding affinity and metabolic stability.
- The target compound’s furamide group may confer distinct receptor interactions, though this requires experimental validation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Cyclopropane vs. Cyclopentane : Cyclopropane’s rigidity may enhance receptor binding precision compared to cyclopentane, as seen in ciproxifan’s high H₃ receptor affinity .
- Role of Furanamide : The furamide group in the target compound could act as a hydrogen bond acceptor, similar to the imidazole in ciproxifan, but with distinct electronic properties.
- Synthetic Feasibility : demonstrates that cyclopropane-containing intermediates are accessible via coupling reactions, suggesting viable routes for synthesizing the target compound .
Biological Activity
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural composition that includes:
- Cyclopropylcarbonyl group : This moiety is known to enhance the compound's binding affinity to biological targets.
- Furan ring : The presence of the furan ring contributes to the compound's reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Modulation of Cellular Signaling Pathways : By interacting with specific molecular targets, this compound may alter cellular signaling pathways, promoting therapeutic effects in various disease models.
Biological Activity
Several studies have assessed the biological activity of this compound. Key findings include:
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokine production in human cell lines, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study 1: Anti-inflammatory Activity
A study conducted on human macrophage cell lines showed that treatment with this compound led to a significant decrease in the expression of COX-2 and interleukin-6 (IL-6), key markers of inflammation. This suggests that the compound could be beneficial in managing chronic inflammatory conditions.
Study 2: Anticancer Efficacy
In a comparative study involving several compounds, this compound was found to inhibit cell proliferation more effectively than some conventional chemotherapeutics in vitro. The study highlighted its potential as a lead compound for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide | Similar cyclopropylcarbonyl group | Different substitution pattern on the phenyl ring |
| 2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | Contains a thiazole ring | Different heterocyclic structure |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Benzene and pyrrolidine components | Distinct pharmacophore due to additional rings |
This table illustrates how this compound stands out due to its specific combination of functional groups and structural motifs, enhancing its potential for targeted therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
